molecular formula C22H26ClN3O2S B4141322 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

Cat. No. B4141322
M. Wt: 432.0 g/mol
InChI Key: GNBPPQHYTGZHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are recognized for their wide range of biological activities and applications in medicinal chemistry. The synthesis of such compounds typically involves the formation of the benzimidazole core followed by various substitution reactions to introduce different functional groups, enhancing their chemical and biological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts from o-phenylenediamine and carboxylic acids or their derivatives. For example, 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives were synthesized by reacting with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols, demonstrating a versatile approach to introduce various substituents into the benzimidazole nucleus (Ramalingam et al., 2019).

Molecular Structure Analysis

The structural characterization of benzimidazole derivatives is commonly achieved using IR, NMR, and Mass spectroscopy. For instance, a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was characterized using these techniques, providing detailed insights into the molecular architecture and confirming the successful synthesis of the desired compound (Ying-jun, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, enabling the introduction of diverse functional groups. These reactions are crucial for modifying the chemical properties and enhancing the biological activity of the compounds. The reactivity of the benzimidazole nucleus allows for the synthesis of compounds with potential antibacterial, antifungal, and anticancer activities.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the benzimidazole core. X-ray crystallography provides detailed information on the molecular and crystal structure, enabling the understanding of how structural variations affect the physical properties.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their acidity (pKa values), reactivity, and stability, are critical for their biological activity and pharmacokinetic profile. For instance, the pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, highlighting the importance of these properties in the design of biologically active compounds (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S/c1-5-16-8-6-7-14(2)21(16)26(15(3)12-28-4)20(27)13-29-22-24-18-10-9-17(23)11-19(18)25-22/h6-11,15H,5,12-13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPPQHYTGZHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Reactant of Route 3
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Reactant of Route 5
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.